molecular formula C16H17D4Cl2N3O2 B1191627 Bendamustine D4

Bendamustine D4

Cat. No. B1191627
M. Wt: 362.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Bendamustine D4 is the deuterium labeled Bendamustine(SDX-105), which is an alkylating agent.

Scientific Research Applications

1. Synthesis and Mechanism

Bendamustine D4, a variant of Bendamustine, is noted for its use in cancer therapy. It has been synthesized using DCl as a catalyst and D2O as a deuterium source, resulting in high deuterium incorporation. This synthesis is significant for supporting clinical studies involving stable isotope-labeled bendamustine (Liu, Qin, & Zhang, 2018).

2. Cytotoxic Properties

Research has shown that Bendamustine displays unique cytotoxicity patterns, distinct from other DNA-alkylating agents. Its mechanisms include DNA-damage stress response activation, apoptosis induction, mitotic checkpoint inhibition, and induction of mitotic catastrophe. Notably, Bendamustine activates a base excision DNA repair pathway, unlike other alkylators (Leoni et al., 2008).

3. Efficacy in Cancer Treatment

Bendamustine has shown efficacy in treating various forms of cancer, including indolent and transformed non-Hodgkin's lymphoma, with notable response rates even in heavily pretreated patients (Friedberg et al., 2008).

4. Combination Therapies

The compound is useful in combination therapies due to its multiple actions and cell cycle effects. It has been suggested for use in combination regimens, with the sequence of administration playing a significant role (Gandhi, 2002).

5. Activity in Specific Cancer Cell Lines

Bendamustine's cytotoxic efficacy has been characterized in leukemia and breast cancer cell lines, showing preferential activity against leukemic cells of lymphoid origin and inducing apoptosis in specific cell lines (Konstantinov et al., 2002).

6. Stability and Anticancer Efficacy Enhancement

A study focused on improving the stability and efficacy of bendamustine through a PEG-PLGA co-polymeric nanoparticulate approach, resulting in a significant increase in stability, reduced toxicity, and enhanced anticancer activity against various cancerous cells (Khan et al., 2016).

7. Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of Bendamustine in the context of hematopoietic cell transplantation (HCT), showing its potential to reduce transplant side effects and promote anti-cancer effects (Stokes et al., 2021).

properties

Product Name

Bendamustine D4

Molecular Formula

C16H17D4Cl2N3O2

Molecular Weight

362.29

Origin of Product

United States

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